molecular formula C7H7N3O2 B15320816 2-(Azidomethyl)benzene-1,4-diol CAS No. 915018-94-9

2-(Azidomethyl)benzene-1,4-diol

Cat. No.: B15320816
CAS No.: 915018-94-9
M. Wt: 165.15 g/mol
InChI Key: URTXSFWGWRZNKD-UHFFFAOYSA-N
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Description

2-(Azidomethyl)benzene-1,4-diol is an organic compound that features both azide and diol functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)benzene-1,4-diol typically involves the diazotransfer reaction, where an amino group is converted into an azide group. For example, the conversion of dopamine into dopamine azide can be achieved using sodium periodate as an oxidizing agent . This reaction is carried out in aqueous conditions and results in the formation of azido-functionalized benzene derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale diazotransfer reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors could be considered to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of triazoles in CuAAC reactions.

Scientific Research Applications

2-(Azidomethyl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)benzene-1,4-diol involves its reactivity due to the presence of both azide and diol groups. The azide group can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes that can insert into C-H bonds or participate in cycloaddition reactions

Comparison with Similar Compounds

2-(Azidomethyl)benzene-1,4-diol can be compared with other dihydroxybenzenes such as:

Uniqueness

The presence of the azide group in this compound distinguishes it from other dihydroxybenzenes, providing unique reactivity and potential for applications in click chemistry and material science.

List of Similar Compounds

  • Catechol
  • Resorcinol
  • Hydroquinone

Properties

CAS No.

915018-94-9

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2-(azidomethyl)benzene-1,4-diol

InChI

InChI=1S/C7H7N3O2/c8-10-9-4-5-3-6(11)1-2-7(5)12/h1-3,11-12H,4H2

InChI Key

URTXSFWGWRZNKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CN=[N+]=[N-])O

Origin of Product

United States

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